2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-4-5-11-6-8-2-1-3-9(8)7-11/h8-9H,1-7,10H2 |
InChI Key |
WOTOQPAPKHLUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2C1)CCN |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Construction
The octahydrocyclopenta[c]pyrrole core is generally prepared by cyclization strategies involving secondary amines and cyclopentane derivatives or via ring-closing reactions on appropriate precursors.
Method from Patent EP2532651B1 : The synthesis involves coupling reactions of intermediates bearing the bicyclic hexahydrocyclopenta[c]pyrrol moiety with appropriate substituents. The bicyclic core is formed with cis-fusion confirmed by spectroscopic methods (e.g., Raman spectroscopy). The reaction solvents include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), ethers (tetrahydrofuran, methyl tetrahydrofuran), and amides (N-methyl-2-pyrrolidone). The coupling is performed in water/acetonitrile or water/isopropanol mixtures to optimize yield and purity. Salification of the free base with hydrochloric acid in solvents like water, acetone, or alcohols facilitates isolation and purification of the crystalline hydrochloride salt form.
Bicyclic System Synthesis from Literature : The bicyclic {3.3.0}-octahydrocyclopenta[c]pyrrolo analogues have been synthesized following procedures reported by McHardy et al. and Carreira et al., involving ring-closing reactions and stereoselective hydrogenations to obtain the saturated bicyclic system.
Introduction of the Ethanamine Side Chain
The ethanamine substituent at the 2-position of the pyrrolidine ring is typically introduced by:
- Nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at the 2-position.
- Reduction of nitrile or amide precursors to primary amines using reducing agents such as lithium aluminum hydride (LAH).
For example, related pyrrole derivatives were synthesized by reduction of nitrile intermediates with LAH followed by amine derivatization. Although this exact procedure is for pyrrole derivatives, similar reduction strategies apply to the bicyclic amine system.
Detailed Preparation Procedure Example
Based on the patent and literature synthesis strategies, a typical preparation sequence is:
| Step | Description | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Formation of bicyclic hexahydrocyclopenta[c]pyrrol intermediate | Starting cyclopentane derivatives, secondary amines | Coupling in water/acetonitrile or water/isopropanol mixture | Formation of cis-fused bicyclic core |
| 2 | Salification with hydrochloric acid | HCl in water, acetone, or isopropanol | Room temperature | Formation of crystalline hydrochloride salt |
| 3 | Introduction of ethanamine side chain | Reduction with lithium aluminum hydride (LAH) or reductive amination | Reflux in ether or THF at 0°C to reflux | Conversion to primary amine at 2-position |
| 4 | Purification | Recrystallization from alcohols or chromatographic methods | Ambient to reflux | Pure 2-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine |
Analytical and Purification Details
- Spectroscopic Characterization : The bicyclic core and amine functionality are confirmed by Raman spectroscopy, 1H and 13C NMR, and high-resolution mass spectrometry (HRMS).
- Crystalline Forms : The hydrochloride salt form of the compound is often isolated and recrystallized to obtain form I crystals, which display optimal stability and purity.
- Solvent Selection : Alcohols like methanol, ethanol, and isopropanol are preferred for salification and recrystallization steps due to their solvent properties and ability to form stable crystalline salts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or acids for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine is a bicyclic compound featuring a cyclopentane ring fused to a pyrrolidine ring. It is also known as hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This compound has gained attention in medicinal chemistry because of its potential biological activities and its versatility in various applications.
Applications
This compound's applications span various fields. Its derivatives are investigated for therapeutic effects on neurological disorders, and the compound is also utilized in organic synthesis. The dihydrochloride form of this compound is used in pharmaceutical development, with potential in creating drugs that target various biological pathways.
Medicinal Chemistry
- Its derivatives are being explored for potential therapeutic effects on neurological disorders.
- Derivatives can selectively modulate NMDA receptors, particularly those containing the NR1/NR2B subunit, which are implicated in numerous neurological processes.
- Compounds based on this structure have been explored for their potential in treating neurological disorders due to their ability to influence synaptic transmission and plasticity.
- Related compounds may play a role in modulating signaling pathways involved in cancer and other diseases.
- Derivatives can act as negative modulators of NMDA receptors, implicating their potential in neuropharmacology.
Pharmaceutical Development
- It has been used in the synthesis of octahydrocyclopenta[c]pyridine and octahydrocyclopenta[c]pyran analogues, studied as protease-activated receptor 1 (PAR1) antagonists.
- It is used as a core scaffold by the insertion of a heteroatom at C5 of the octahydroindene ring.
- Both heterobicycle analogues showed much more improved metabolic stability compared with octahydroindenes without remarkable decrease in activity.
Organic Synthesis
- Its reactions contribute to the formation of diverse derivatives, expanding the compound's utility in organic synthesis.
Key Differences in Related Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanone | Bicyclic structure with an ethanone group | Contains a ketone instead of an amine |
| N-[Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]carbamoyl]-2-methylbenzene-1-sulfonamide | Similar bicyclic framework | Incorporates a sulfonamide group, enhancing solubility |
| Octahydrocyclopenta[c]pyrrole | Fully saturated version without the amine | Lacks the amino functional group, affecting reactivity |
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Key Observations:
Cyclopentane-based analogs (e.g., n-((4-Bromothiophen-2-yl)methyl)-2-methylcyclopentan-1-amine) lack the bicyclic rigidity, leading to greater conformational flexibility and varied binding kinetics .
Functional Group Impact :
- The ethylamine group in the target compound enhances basicity (pKa ~10–11), favoring interactions with acidic residues in biological targets. In contrast, hydroxyl or bromothiophene substituents in analogs introduce polarity or steric bulk, respectively, which may limit blood-brain barrier penetration .
Synthetic Accessibility :
Crystallographic and Conformational Data
However, analogs like Octahydro-1H-cyclopenta[c]pyridin-6-ol may share similar packing motifs due to their bicyclic frameworks. Computational modeling suggests that the pyrrolidine ring in the target compound adopts an envelope conformation, optimizing intramolecular hydrogen bonding between the amine and pyrrolidine nitrogen .
Pharmacological and Physicochemical Properties
- Lipophilicity: The bicyclic system increases logP (~2.5) compared to monocyclic analogs (logP ~1.8–2.0), enhancing membrane permeability .
- Metabolic Stability : Pyrrolidine-containing compounds generally exhibit slower hepatic clearance than pyridine analogs due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine, also known as hexahydrocyclopenta[c]pyrrol-2(1H)-amine, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a cyclopentane ring fused to a pyrrolidine ring, allows it to interact with various biological targets, particularly in the context of neurological and cancer-related disorders.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2, with a molecular weight of approximately 154.25 g/mol. The compound exists in various forms, including its dihydrochloride salt, which enhances solubility and stability in aqueous environments.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2 |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 1803585-93-4 |
| Solubility | Soluble in water (dihydrochloride form) |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with neurotransmitter systems and other molecular targets.
NMDA Receptor Modulation
One of the prominent activities of this compound is its role as a negative modulator of NMDA receptors , specifically those containing the NR1/NR2B subunit. This interaction is crucial for synaptic plasticity and memory functions. Studies have shown that derivatives based on this structure can selectively modulate these receptors, suggesting potential therapeutic applications for cognitive disorders such as Alzheimer's disease.
SHP2 Inhibition
Additionally, compounds related to this compound have been identified as allosteric inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2). This inhibition may play a role in modulating signaling pathways involved in cancer progression and other diseases .
The mechanism of action for this compound involves its ability to form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can influence the function of enzymes and receptors, although specific pathways are still under investigation .
Case Studies
Several studies have focused on the biological implications of this compound:
- Neurological Disorders : Research has highlighted the compound's potential in treating neurological disorders by enhancing synaptic transmission and plasticity through NMDA receptor modulation.
- Cancer Research : Inhibitors derived from this compound have shown promise in preclinical models for their ability to inhibit SHP2, which is implicated in various forms of cancer .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, including cyclization and amination reactions. The dihydrochloride form is often synthesized to improve solubility and stability.
Synthetic Pathway Overview
The general synthetic pathway includes:
- Formation of the bicyclic structure through cyclization.
- Amination to introduce the ethanamine group.
- Salt formation to produce the dihydrochloride variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
